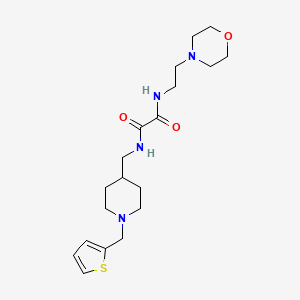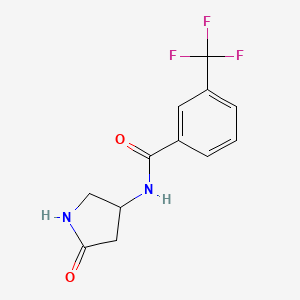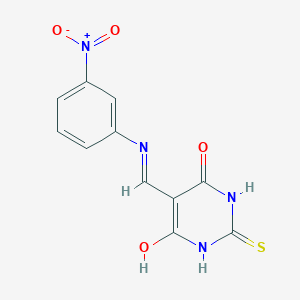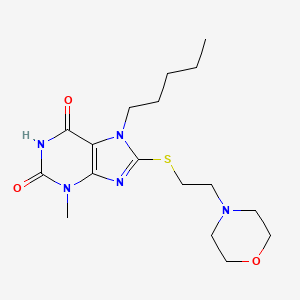
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, a sulfonyl group, an azetidinyl group, and a pyridinyl group . The exact structure can be represented by the InChI string and the Canonical SMILES string provided in the PubChem database .Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.4 g/mol, an XLogP3 of 2.2, and a topological polar surface area of 78.6 Ų . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . Its complexity, as computed by Cactvs, is 621 .Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound could be structurally analogous to indole derivatives, which have shown significant promise in antiviral research. Indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . By exploring the structural activity relationships (SAR), researchers can potentially develop new antiviral agents based on the core structure of this compound.
Anti-inflammatory Studies
The bioactive aromatic compounds containing the indole nucleus, which are structurally related to our compound of interest, have demonstrated anti-inflammatory properties . This suggests that “(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone” could be used in the development of new anti-inflammatory drugs, contributing to the treatment of chronic inflammatory diseases.
Cancer Therapeutics
Indole derivatives are known for their anticancer activities. The compound may serve as a lead structure for the synthesis of new derivatives with potential use in cancer therapy. Its application in drug design and synthesis could lead to the discovery of novel chemotherapeutic agents .
Neuropharmacology
Compounds with a similar structural framework have been used to inhibit monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. Inhibition of MAGL leads to elevated levels of endocannabinoids, which have therapeutic effects on mood, appetite, pain, and inflammation. Thus, our compound could be researched for its potential neuropharmacological applications .
Pain Management
The structural similarity to MAGL inhibitors suggests that “(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone” could be explored for its analgesic properties. It may be effective in models of inflammatory and neuropathic pain, providing a new avenue for pain management research .
Plant Growth Regulation
Indole derivatives, such as indole-3-acetic acid, play a role in plant growth and development. The compound , due to its structural features, might be studied for its effects on plant hormone pathways, potentially leading to applications in agriculture and horticulture .
Wirkmechanismus
As a BTK inhibitor, this compound likely works by binding to the BTK enzyme and preventing its activation. This can inhibit the activation of B cells and the production of antibodies.
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-11-4-6-12(7-5-11)22(20,21)13-9-18(10-13)15(19)14-3-1-2-8-17-14/h1-8,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYKMOPZYBAHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2915506.png)
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915508.png)
![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2915509.png)
![5-(benzylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915510.png)


![(S)--[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B2915514.png)
![1-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2915520.png)





